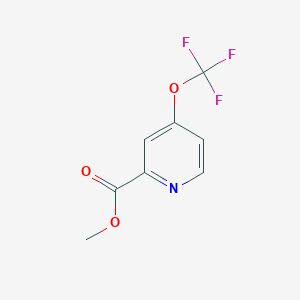

Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(trifluoromethoxy)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-14-7(13)6-4-5(2-3-12-6)15-8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXLYZBRGXRVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Trifluoromethoxy Pyridine 2 Carboxylate and Analogues

De Novo Pyridine (B92270) Ring Construction Approaches

The assembly of the pyridine core from simpler, non-cyclic starting materials offers a powerful strategy for introducing the desired substituents with high regiocontrol. Key among these methods are cyclocondensation and multi-component reactions that utilize fluorinated building blocks.

Cyclocondensation Reactions Utilizing Trifluoromethylated Precursors

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring through the reaction of two or more molecules with the elimination of a small molecule, such as water or an alcohol. For the synthesis of pyridines bearing trifluoromethyl groups, precursors containing this moiety are essential. semanticscholar.org

A number of cyclocondensation reactions for the synthesis of trifluoromethylpyridine (TFMP) derivatives have been reported. semanticscholar.org The most commonly employed trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. semanticscholar.org

For instance, the synthesis of 2,4-dialkoxy-6-(trifluoromethyl)-3,5-pyridinedicarboxylates has been achieved through a novel cyclocondensation of dialkyl 3-oxopentanedioates with trifluoroacetonitrile. While this specific example does not yield the target molecule, it demonstrates the principle of constructing a polysubstituted pyridine ring with a trifluoromethyl group via cyclocondensation.

A general representation of a cyclocondensation approach to a trifluoromethylated pyridine is shown in Table 1.

Table 1: Illustrative Cyclocondensation for Trifluoromethylated Pyridine Synthesis

| Reactant A | Reactant B | Product |

|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Enamine | Substituted Trifluoromethylpyridine |

Multi-Component Reaction Strategies for Pyridine Core Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. nih.gov Several classical MCRs are employed for pyridine synthesis, including the Hantzsch and Bohlmann-Rahtz reactions. nih.gov

The Hantzsch pyridine synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. To synthesize a trifluoromethylated pyridine, a β-ketoester containing a trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate, can be utilized.

The Bohlmann-Rahtz pyridine synthesis offers another versatile route, involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. nih.gov Modifications of this method allow for the one-pot synthesis of tri- and tetrasubstituted pyridines. scispace.com A schematic of the Bohlmann-Rahtz synthesis is presented in Table 2.

Table 2: Bohlmann-Rahtz Pyridine Synthesis

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | Enamine, Ethynylketone | Aminodiene Intermediate |

| 2 | Heat | Substituted Pyridine |

While a direct application of these MCRs for the synthesis of Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate is not prominently documented, the modular nature of these reactions allows, in principle, for the selection of appropriately functionalized precursors to construct the desired pyridine core. nih.govbeilstein-journals.org

Functional Group Interconversion and Modification on Pre-formed Pyridine Rings

An alternative and often more practical approach to complex pyridines involves the modification of a simpler, pre-formed pyridine ring. This strategy relies on the selective introduction or transformation of functional groups at specific positions.

Halogen-Fluorine Exchange Reactions for Trifluoromethyl Group Installation

The introduction of a trifluoromethyl group onto a pyridine ring can be achieved through a halogen-fluorine exchange reaction. This method typically involves the synthesis of a trichloromethyl-substituted pyridine, followed by treatment with a fluorinating agent to replace the chlorine atoms with fluorine. semanticscholar.org

For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) can be synthesized from 2-chloro-5-methylpyridine (B98176) by first chlorinating the methyl group to a trichloromethyl group, followed by a vapor-phase fluorination. semanticscholar.org This two-step process is a common industrial method for the production of trifluoromethylpyridines. semanticscholar.org The general transformation is summarized in Table 3.

Table 3: Halogen-Fluorine Exchange for Trifluoromethyl Group Synthesis

| Starting Material | Intermediate | Final Product |

|---|---|---|

| Pyridine-CH₃ | Pyridine-CCl₃ | Pyridine-CF₃ |

Direct Introduction of Trifluoromethoxy Substituents

The direct introduction of a trifluoromethoxy (-OCF₃) group onto a pyridine ring represents a significant challenge due to the reactivity of the reagents involved. However, recent advances have led to the development of methods for the direct trifluoromethoxylation of heteroaromatics. researchgate.net

One reported strategy involves the O-trifluoromethylation of N-protected hydroxylamines derived from pyridines using a Togni reagent, followed by an OCF₃-migration. nih.gov This one-pot procedure can tolerate a range of functional groups. The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the pyridine ring, with electron-donating groups often facilitating the rearrangement to the ortho-OCF₃ product. nih.gov For electron-deficient pyridines, higher temperatures may be required. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluoro-Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as pyridine. To synthesize 4-fluoro-pyridines, a suitable leaving group at the 4-position, such as a chloro or nitro group, can be displaced by a fluoride (B91410) ion. The resulting 4-fluoropyridine (B1266222) can then potentially be converted to the 4-trifluoromethoxy derivative.

A notable example, although for a different isomer, is the synthesis of methyl 3-fluoropyridine-4-carboxylate. nih.gov In this synthesis, the nitro group of methyl 3-nitropyridine-4-carboxylate is displaced by a fluoride anion in a nucleophilic aromatic substitution reaction. nih.gov This demonstrates the feasibility of using a nitro group as a leaving group for the introduction of fluorine onto a pyridine ring bearing a carboxylate group. nih.gov The reaction is typically carried out using a fluoride source such as cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov This precedent suggests that a similar strategy could be employed for the synthesis of methyl 4-fluoropyridine-2-carboxylate from a corresponding 4-nitro precursor. The general principle of this SNAr reaction is outlined in Table 4.

Table 4: Nucleophilic Aromatic Substitution for the Synthesis of a Fluoro-Pyridine Carboxylate

| Starting Material | Reagent | Product |

|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride (CsF) | Methyl 3-fluoropyridine-4-carboxylate |

Carboxylic Acid and Ester Formation from Precursors

The introduction and manipulation of carboxylic acid and ester functionalities are pivotal steps in the synthesis of the target molecule. These transformations often begin from readily available precursors like nitriles or require the selective modification of poly-functionalized pyridine rings.

Hydrolysis and Esterification Protocols

A common and effective strategy for the synthesis of pyridine-2-carboxylates involves a two-step sequence: the hydrolysis of a 2-cyanopyridine (B140075) precursor to the corresponding carboxylic acid, followed by esterification.

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. libretexts.org For pyridine derivatives, heating under reflux with a dilute acid like hydrochloric acid is a typical procedure to afford the carboxylic acid. libretexts.org A plausible precursor for the target molecule would be 2-cyano-4-(trifluoromethoxy)pyridine. The hydrolysis of this nitrile would yield 4-(trifluoromethoxy)pyridine-2-carboxylic acid. This transformation is analogous to the hydrolysis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, which can be hydrolyzed to the corresponding carboxylic acid.

Following the formation of the carboxylic acid, standard esterification methods can be employed to obtain the methyl ester. A conventional approach involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov However, this method often requires a neutralization step and can lead to the formation of non-volatile salts, complicating purification. nih.gov More contemporary methods utilize dehydrating agents or specialized catalysts to promote esterification under milder conditions.

| Reaction Step | Reagents and Conditions | Product | Notes |

| Nitrile Hydrolysis | 2-cyano-4-(trifluoromethoxy)pyridine, Dilute HCl, Reflux | 4-(trifluoromethoxy)pyridine-2-carboxylic acid | Standard acid-catalyzed hydrolysis of an aromatic nitrile. |

| Esterification | 4-(trifluoromethoxy)pyridine-2-carboxylic acid, Methanol, H₂SO₄ (cat.), Reflux | This compound | Traditional Fischer esterification. |

| Alternative Esterification | 4-(trifluoromethoxy)pyridine-2-carboxylic acid, Methanol, Dehydrating agent (e.g., DCC, EDC) | This compound | Milder conditions, avoids strong acids. |

Decarboxylative Approaches

Decarboxylation offers an alternative route to pyridine carboxylates, typically starting from a pyridine dicarboxylic acid. For the synthesis of a 2-carboxylate derivative, a selective decarboxylation at the 4-position of a corresponding pyridine-2,4-dicarboxylic acid would be necessary.

The kinetics of decarboxylation of pyridine carboxylic acids are position-dependent. Studies have shown that picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than isonicotinic acid (pyridine-4-carboxylic acid). This suggests that the selective removal of a carboxyl group at the C-4 position while retaining the C-2 carboxyl group in a 2,4-pyridinedicarboxylic acid derivative might be challenging under simple thermal conditions, as the C-2 carboxylate is kinetically favored to be eliminated.

However, specific reaction conditions or the presence of certain substituents can influence the regioselectivity of decarboxylation. For instance, the formation of a zwitterionic intermediate is proposed to facilitate the decarboxylation of picolinic acid, a mechanism that is less favorable for isonicotinic acid. The development of methodologies that can selectively promote decarboxylation at the 4-position would be a valuable tool for the synthesis of compounds like this compound. Research into the synthesis and selective decarboxylation of a hypothetical 4-(trifluoromethoxy)pyridine-2,4-dicarboxylic acid precursor would be required to validate this approach.

Novel Catalytic Systems in Synthesis of Trifluoromethoxypyridine Carboxylates

Modern organic synthesis increasingly relies on the development of novel catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. For the synthesis of complex molecules like this compound, catalytic methods offer powerful alternatives to traditional stoichiometric reactions.

One promising area is the use of transition metal-catalyzed C-H activation and functionalization. This approach allows for the direct introduction of functional groups onto the pyridine ring, avoiding the need for pre-functionalized starting materials. For instance, palladium-catalyzed C-H activation has been explored for the functionalization of pyridines. A hypothetical catalytic route could involve the direct carboxylation of 4-(trifluoromethoxy)pyridine (B13149640) at the 2-position using carbon monoxide or another carboxylating agent, followed by esterification.

Rhodium(III)-catalyzed synthesis of fluorinated pyridines has also been reported, demonstrating the utility of transition metals in constructing the core heterocyclic structure with fluorine-containing substituents. nih.gov While not directly leading to the target molecule, these methods showcase the potential of catalysis in assembling highly functionalized pyridine rings. The development of a catalytic system that can directly introduce the trifluoromethoxy group or the carboxylate at the desired positions of a pyridine precursor would represent a significant advancement.

| Catalytic Approach | Potential Precursor | Key Transformation | Catalyst Example |

| C-H Carboxylation | 4-(trifluoromethoxy)pyridine | Direct carboxylation at the C-2 position | Palladium-based catalyst |

| Pyridine Ring Formation | Acyclic fluorinated precursors | Cyclization to form the trifluoromethoxypyridine core | Rhodium(III) complexes |

Environmentally Conscious (Green) Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and agrochemicals to minimize environmental impact and improve sustainability. For the synthesis of trifluoromethoxypyridine carboxylates, which may involve hazardous reagents and harsh conditions, the adoption of greener methodologies is particularly important.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. jocpr.comnih.gov Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts. The synthesis of pyridine derivatives has been shown to benefit from microwave assistance, often leading to cleaner and more efficient reactions. jocpr.com Applying this technology to the key steps in the synthesis of this compound, such as the cyclization to form the pyridine ring or subsequent functionalization reactions, could offer a more sustainable route.

Flow chemistry is another green technology that is gaining traction in chemical synthesis. mdpi.com Performing reactions in continuous flow reactors offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to easily scale up production. The synthesis of fluorinated and functionalized pyridines could be adapted to flow systems, potentially leading to higher yields and purity while minimizing waste and energy consumption. For example, a multi-step synthesis could be telescoped into a continuous flow process, avoiding the isolation and purification of intermediates.

The use of greener solvents and catalysts is also a cornerstone of environmentally conscious synthesis. Exploring water or bio-based solvents as reaction media and developing recyclable catalysts are active areas of research that could be applied to the synthesis of the target molecule and its analogues.

Chemical Reactivity and Transformations of Methyl 4 Trifluoromethoxy Pyridine 2 Carboxylate

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile and a base, participating in reactions such as N-oxidation and quaternization.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. However, the presence of electron-withdrawing groups, such as the trifluoromethoxy and methyl carboxylate moieties in the target molecule, deactivates the pyridine ring, making N-oxidation more challenging than for unsubstituted pyridine. rsc.orgsemanticscholar.org Powerful oxidizing agents are typically required for the N-oxidation of electron-deficient pyridines. A common method involves the use of strong peroxy acids, such as trifluoroperacetic acid, which can be generated in situ from trifluoroacetic anhydride (B1165640) and a hydrogen peroxide source like urea-hydrogen peroxide complex. researchgate.net

Quaternization: The pyridine nitrogen can react with alkylating agents to form quaternary ammonium (B1175870) salts. This reaction is a classic example of the nucleophilicity of the pyridine nitrogen. mdpi.com The rate and feasibility of quaternization can be influenced by the steric hindrance around the nitrogen and the electronic properties of the substituents on the ring. For Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate, the electron-withdrawing groups would decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing conditions or more reactive alkylating agents for the quaternization to proceed efficiently. google.comgoogle.com

Transformations of the Ester Functional Group

The methyl ester group at the 2-position is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions like hydrolysis, transesterification, and amidation.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-(trifluoromethoxy)pyridine-2-carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible process. To drive the reaction to completion, an excess of water is typically used. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid product.

| Reaction Condition | Reagents | Product |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 4-(trifluoromethoxy)pyridine-2-carboxylic acid |

| Basic Hydrolysis | 1. NaOH or KOH, H₂O/alcohol 2. H₃O⁺ | 4-(trifluoromethoxy)pyridine-2-carboxylic acid |

Transesterification and Amidation Reactions

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is typically an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is often used as the solvent. conicet.gov.ar For example, reacting this compound with ethanol (B145695) under acidic conditions would be expected to yield Ethyl 4-(trifluoromethoxy)pyridine-2-carboxylate.

Amidation: The ester can be converted into an amide by reaction with a primary or secondary amine. This transformation can be achieved directly, often requiring high temperatures, or by using coupling agents. mdpi.comchim.it A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine using a suitable activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). chim.it

| Reaction | Reagents | Expected Product |

| Transesterification | R'OH, H⁺ or RO⁻ | This compound |

| Amidation (via acid) | 1. Hydrolysis 2. R'R''NH, Coupling Agent | 4-(trifluoromethoxy)pyridine-2-carboxamide |

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The reactivity of the pyridine ring towards electrophilic and nucleophilic attack is significantly influenced by the substituents. The inherent electron-deficient nature of the pyridine ring, compounded by the presence of two electron-withdrawing groups, makes it particularly susceptible to nucleophilic attack while being highly deactivated towards electrophilic substitution.

Substitution Reactions at Various Ring Positions

Electrophilic Aromatic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.com This effect is further intensified by the trifluoromethoxy and methyl carboxylate groups. Therefore, harsh reaction conditions are typically required for electrophilic substitutions like nitration or halogenation, and the substitution is expected to occur at the positions meta to the nitrogen atom (positions 3 and 5), which are the least deactivated. rsc.org However, the presence of substituents at positions 2 and 4 directs any potential electrophilic attack to the remaining open positions, primarily position 5.

Nucleophilic Aromatic Substitution: The pyridine ring, especially when substituted with strong electron-withdrawing groups, is activated towards nucleophilic aromatic substitution (SNAr). nih.gov Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). researchgate.net In this compound, positions 2 and 4 are already substituted. A good leaving group at one of these positions would render the molecule susceptible to displacement by a nucleophile. For instance, if a halogen were present at the 6-position, it could be displaced by various nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to occur on the pyridine ring of this compound, a suitable leaving group, typically a halide (e.g., Br, I) or a triflate, would need to be present at one of the ring positions (e.g., 3, 5, or 6).

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org If a bromo- or iodo-substituted derivative of this compound were available, it could be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon-carbon bonds. organic-chemistry.orgnih.gov

Heck-Mizoroki Reaction: This reaction couples an organic halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.orgnih.gov A halogenated derivative of the title compound could potentially undergo a Heck reaction with various alkenes to introduce vinyl groups onto the pyridine ring. beilstein-journals.orgmdpi.com

The table below summarizes the general conditions for these palladium-catalyzed cross-coupling reactions, assuming a halogenated derivative of the title compound is used.

| Reaction | Coupling Partner | Catalyst System | Base |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate or Phosphate base (e.g., K₂CO₃, Cs₂CO₃) |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ with a phosphine (B1218219) ligand | Amine base (e.g., Et₃N) |

Reactions Involving the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly influences the chemical properties of the pyridine ring. Its strong electron-withdrawing nature and high lipophilicity make it a valuable functional group in drug design. mdpi.comnih.gov

The trifluoromethoxy group is generally considered to be highly stable due to the strength of the C-F bonds. mdpi.com This high metabolic stability is a key advantage in the development of pharmaceuticals. nih.gov The -OCF₃ group is significantly more resistant to enzymatic breakdown compared to a methoxy (B1213986) group. mdpi.com

From a reactivity standpoint, the trifluoromethoxy group is relatively inert under many reaction conditions. Unlike the trifluoromethyl (-CF₃) group, which can sometimes undergo transformations involving C-F bond cleavage, the -OCF₃ group is generally more robust. rsc.orgresearchgate.net The strong electron-withdrawing nature of the trifluoromethoxy group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the -OCF₃ group.

| Functional Group | Key Stability Features | General Reactivity |

|---|---|---|

| Trifluoromethoxy (-OCF₃) | High metabolic stability, resistant to enzymatic breakdown. mdpi.com | Generally inert; deactivates ring to electrophilic substitution, activates for nucleophilic substitution. |

| Trifluoromethyl (-CF₃) | High metabolic stability. nih.gov | Can undergo C-F bond cleavage under specific conditions. researchgate.net |

Direct derivatization of the trifluoromethoxy group itself is challenging due to its high stability. Cleavage of the C-O bond in the Ar-OCF₃ moiety is also difficult and typically requires harsh reaction conditions that may not be compatible with the rest of the molecule.

While specific methods for the derivatization or cleavage of the trifluoromethoxy group on this compound are not extensively documented, general strategies for aryl trifluoromethyl ethers could potentially be adapted. These might include reductive cleavage methods, although these are not common. More often, synthetic strategies focus on introducing the trifluoromethoxy group onto a pre-functionalized pyridine ring. rsc.orgmdpi.com

It is important to note that the development of methods for the selective cleavage of a single C-F bond in a trifluoromethyl group has seen recent progress, often utilizing photoredox catalysis. acs.org However, the application of such methods to the even more stable trifluoromethoxy group remains a significant synthetic challenge.

Chelation and Coordination Chemistry

The pyridine-2-carboxylate scaffold is a well-established and versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.

Pyridine-2-carboxylate and its derivatives typically act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. dergipark.org.trnih.govcdnsciencepub.com This chelation forms a stable five-membered ring with the metal ion. dergipark.org.tr The presence of the electron-withdrawing trifluoromethoxy group at the 4-position is expected to decrease the electron density on the pyridine nitrogen, which could influence the coordination properties of the ligand, potentially affecting the stability and electronic properties of the resulting metal complexes.

A variety of metal complexes with substituted pyridine-2-carboxylate ligands have been synthesized and characterized, including those with transition metals like cobalt(II), nickel(II), copper(II), and platinum(II), as well as main group metals like gallium(III) and thallium(III). nih.govcdnsciencepub.comnih.govnih.gov The coordination geometry of these complexes can vary depending on the metal ion, the stoichiometry, and the presence of other coordinating ligands.

| Metal Ion | Typical Coordination Environment with Pyridine-2-Carboxylate Ligands | Reference |

|---|---|---|

| Co(II) | Octahedral | cdnsciencepub.com |

| Ni(II) | Octahedral | cdnsciencepub.com |

| Pt(II) | Square planar | nih.gov |

| Ga(III) | Octahedral | nih.gov |

| Tl(III) | Distorted square anti-prismatic or tricapped triangular prism | nih.gov |

The pyridine-2-carboxylate framework allows for extensive functionalization to tune the properties of the resulting metal complexes. In the case of this compound, the ester group provides a handle for further modification. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form complexes or be converted into other functional groups.

Theoretical and Computational Investigations of Methyl 4 Trifluoromethoxy Pyridine 2 Carboxylate

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the geometric and electronic properties of molecules like Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate. scielo.org.mxnih.gov DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), are utilized to determine the molecule's most stable conformation, known as its optimized geometry. scielo.org.mxjournaleras.com This process involves calculating the molecule's energy at various atomic arrangements to find the structure with the minimum energy. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. jmcs.org.mx

For this compound, DFT calculations would elucidate the spatial arrangement of the pyridine (B92270) ring, the methyl carboxylate group, and the trifluoromethoxy group. Key parameters such as the planarity of the pyridine ring and the orientation of the substituent groups are determined. The electronic structure, including the distribution of electron density and molecular orbitals, is also a primary output of these calculations. Understanding the electronic structure provides insights into the molecule's reactivity and physical properties. mdpi.comnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-N (pyridine ring) Bond Length | ~1.34 Å |

| C-C (pyridine ring) Bond Length | ~1.39 Å |

| C=O (carboxylate) Bond Length | ~1.21 Å |

| C-O (carboxylate) Bond Length | ~1.35 Å |

| O-CF3 Bond Length | ~1.36 Å |

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the pyridine ring and the oxygen atoms of the carboxylate group. The LUMO, conversely, is likely to be distributed over the electron-deficient areas, including the carbon atoms of the pyridine ring and the trifluoromethoxy group. Based on the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. journaleras.comnih.gov These descriptors provide a quantitative measure of the molecule's reactivity and potential for interaction with other chemical species. researchgate.netscribd.com

Table 2: Predicted FMO Energies and Reactivity Descriptors for this compound

| Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP surface represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Green and yellow represent areas with intermediate potential.

In the case of this compound, the MEP surface would likely show a negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms and the trifluoromethyl group, highlighting them as potential sites for nucleophilic interactions. The MEP analysis thus provides a clear visual representation of the molecule's reactivity and its potential for intermolecular interactions. researchgate.netnih.gov

Vibrational Spectroscopy Simulation and Interpretation

Computational vibrational spectroscopy, typically performed using DFT, is a powerful method for predicting and interpreting the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. researchgate.net

For this compound, the simulated vibrational spectrum would reveal characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. For instance, the C=O stretching of the carboxylate group would appear as a strong band in the IR spectrum, typically around 1700-1750 cm⁻¹. The C-F stretching vibrations of the trifluoromethoxy group would also produce characteristic strong absorptions. Vibrations of the pyridine ring would be observed in the fingerprint region of the spectrum. The comparison between the calculated and experimental spectra allows for a detailed understanding of the molecule's vibrational properties.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (carboxylate) | Stretching | 1730 |

| C-O (carboxylate) | Stretching | 1250 |

| O-CF3 | Stretching | 1150 |

| C-F | Stretching | 1080 |

| Pyridine Ring | C-H Stretching | 3100 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structural elucidation of molecules. nih.gov DFT calculations can be employed to compute the ¹H and ¹³C NMR chemical shifts of this compound. sourceforge.io The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are then compared with experimental NMR data to validate the proposed structure. liverpool.ac.uk

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the methyl group of the carboxylate. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating methyl carboxylate group. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with their chemical shifts reflecting their local electronic environment. nsf.gov The agreement between the predicted and experimental NMR spectra provides strong evidence for the correctness of the molecular structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Pyridine H (position 3) | 7.8 |

| Pyridine H (position 5) | 7.2 |

| Pyridine H (position 6) | 8.5 |

| -OCH₃ | 3.9 |

| ¹³C NMR | |

| C (carboxylate) | 165.0 |

| C (pyridine, position 2) | 148.0 |

| C (pyridine, position 4) | 150.0 (quartet due to C-F coupling) |

| -OCH₃ | 52.5 |

Studies on Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). jhuapl.eduresearchgate.net Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their dipole moment (μ), polarizability (α), and first hyperpolarizability (β). nih.govmdpi.com These parameters quantify the molecule's response to an applied electric field. A large first hyperpolarizability is a key indicator of a material's potential for second-harmonic generation. ymerdigital.com

The NLO properties of this compound are influenced by the presence of electron-donating (methyl carboxylate) and electron-withdrawing (trifluoromethoxy) groups on the pyridine ring. This donor-acceptor system can lead to significant intramolecular charge transfer, which enhances the molecule's hyperpolarizability. Theoretical calculations can provide valuable insights into the NLO potential of this compound and guide the design of new materials with improved NLO properties. nih.gov

Table 5: Predicted NLO Properties of this compound

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 25 x 10⁻²⁴ esu |

Conformational Analysis and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, conformational analysis would focus on the rotation around the C-C bond connecting the carboxylate group to the pyridine ring and the C-O bond of the trifluoromethoxy group. Computational methods can be used to calculate the energy of different conformers to identify the most stable ones.

Understanding the intermolecular interactions is crucial for predicting the crystal packing and solid-state properties of the molecule. nih.gov this compound can participate in various intermolecular interactions. Although it lacks strong hydrogen bond donors, the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Furthermore, the aromatic pyridine ring can engage in π-stacking interactions with neighboring molecules. nih.gov Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these intermolecular contacts in the crystal structure. nih.gov

Advanced Spectroscopic and Analytical Characterization for Elucidation of Molecular Properties

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the vibrational modes of a molecule, providing a unique "fingerprint."

IR Spectroscopy would identify characteristic absorption bands corresponding to specific functional groups. Key expected vibrations for Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate include:

C=O Stretching: A strong, sharp absorption band is anticipated in the range of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

C-O-C Stretching: Vibrations from the ester and trifluoromethoxy groups would result in strong bands in the 1300-1000 cm⁻¹ region. The C-O single bond of the ester is expected around 1300-1200 cm⁻¹, while the aryl-O-CF₃ ether linkage will also contribute to this region.

C-F Stretching: The trifluoromethoxy group would exhibit very strong, characteristic absorption bands between 1100 and 1000 cm⁻¹.

Pyridine (B92270) Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching from the pyridine ring would be observed around 3100-3000 cm⁻¹, while the methyl C-H stretching of the ester group would appear just below 3000 cm⁻¹.

Raman Spectroscopy , which relies on inelastic scattering of light, provides complementary information. While C=O stretching is typically weaker in Raman spectra compared to IR, the symmetric vibrations of the pyridine ring and the C-O-C and C-F bonds would be readily observable. Raman spectroscopy is particularly useful for analyzing vibrations in the lower frequency range, providing further detail on the skeletal modes of the molecule.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aromatic C-H Stretch | 3100-3000 | Moderate |

| Methyl C-H Stretch | < 3000 | Moderate |

| Ester C=O Stretch | 1740-1720 | Weak |

| Pyridine Ring (C=C, C=N) | 1600-1400 | Strong |

| C-O-C Stretch (Ester, Ether) | 1300-1000 | Moderate |

| C-F Stretch | 1100-1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment and Dynamics

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show:

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 6 (adjacent to the nitrogen) would likely be the most downfield, followed by the protons at positions 3 and 5. Their splitting patterns (doublets or doublet of doublets) would confirm their relative positions.

Methyl Protons: A sharp singlet around δ 3.9-4.0 ppm, corresponding to the three protons of the methyl ester group (-COOCH₃).

¹³C NMR identifies all unique carbon atoms in the molecule. The expected spectrum would include:

Carbonyl Carbon: A signal in the δ 160-170 ppm range for the ester carbonyl carbon.

Pyridine Carbons: Five distinct signals for the pyridine ring carbons. The carbons attached to the electronegative nitrogen (C2 and C6) and the trifluoromethoxy group (C4) would be significantly deshielded. The carbon of the -OCF₃ group will show a quartet due to coupling with the three fluorine atoms.

Methyl Carbon: A signal around δ 52-55 ppm for the methyl ester carbon.

Trifluoromethoxy Carbon: A quartet signal around δ 120 ppm, with a large carbon-fluorine coupling constant (¹JCF ≈ 250-260 Hz).

| Group | ¹H Chemical Shift (δ, ppm) (Expected) | ¹³C Chemical Shift (δ, ppm) (Expected) |

| Pyridine CH | 7.0 - 9.0 | 110 - 155 |

| -COOCH₃ | 3.9 - 4.0 (singlet) | 52 - 55 |

| -COO- | - | 160 - 170 |

| Pyridine C-OCF₃ | - | ~150 (quartet) |

| -OCF₃ | - | ~120 (quartet, ¹JCF ≈ 250-260 Hz) |

¹⁹F NMR is specifically used to analyze the fluorine atoms. Since there is only one trifluoromethoxy group, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for a -OCF₃ group on an aromatic ring typically appears in the range of δ -56 to -60 ppm (relative to CFCl₃). This analysis confirms the presence and electronic environment of the trifluoromethoxy moiety.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between the adjacent protons on the pyridine ring, allowing for definitive assignment of their positions (e.g., H3 correlating with H5, if applicable, and H5 with H6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would link each pyridine proton signal to its corresponding carbon signal and the methyl proton singlet to the methyl carbon signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system of the pyridine ring is the primary chromophore. The spectrum, typically run in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show absorption bands in the UV region, likely below 300 nm. These bands correspond to π → π* and n → π* transitions. The substitution with the electron-withdrawing ester group and the trifluoromethoxy group would influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. It would also reveal details about the planarity of the pyridine ring, the orientation of the substituent groups, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. This data serves as the ultimate confirmation of the molecular structure determined by spectroscopic methods.

Mass Spectrometry for High-Resolution Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. The technique provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition.

Expected High-Resolution Mass Data:

| Ion Species | Calculated m/z |

| [M]+• | 221.0299 |

| [M+H]+ | 222.0377 |

| [M+Na]+ | 244.0197 |

Note: These values are calculated based on the elemental composition C8H6F3NO3 and are predictive.

Anticipated Fragmentation Pathways:

The fragmentation of this compound in a mass spectrometer, typically under electron ionization (EI) or electrospray ionization (ESI), would be expected to proceed through several key pathways. These pathways are inferred from the known fragmentation patterns of methyl pyridine-2-carboxylates and compounds bearing a trifluoromethoxy group.

One of the primary fragmentation steps would likely involve the loss of the methoxy (B1213986) group (•OCH3) from the ester, leading to the formation of a pyridyl-acylium ion. This is a common fragmentation pathway for methyl esters. Another expected fragmentation is the cleavage of the trifluoromethoxy group. The C-O bond of the trifluoromethoxy group might cleave, leading to the loss of a trifluoromethoxy radical (•OCF3) or a neutral loss of COF2.

The pyridine ring itself is relatively stable, but substitution can influence its fragmentation. The presence of the electron-withdrawing trifluoromethoxy group could influence the stability of the ring and direct the fragmentation pathways.

Hypothetical Fragmentation Table:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 221 | 190 | •OCH3 | 4-(trifluoromethoxy)pyridine-2-carbonyl cation |

| 221 | 162 | •COOCH3 | 4-(trifluoromethoxy)pyridinyl cation |

| 221 | 136 | •OCF3 | 4-oxypyridine-2-carboxylate methyl ester radical cation |

| 190 | 162 | CO | 4-(trifluoromethoxy)pyridinyl cation |

Note: This table is illustrative and represents plausible fragmentation pathways. Actual fragmentation would need to be confirmed by experimental data.

Advanced Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment (e.g., GC-MS, HPLC)

Advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the synthesis of this compound and assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS would be a suitable method for its analysis. In a typical GC-MS analysis, the compound would be separated from other reaction components on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms). The retention time of the compound would be a key identifier. Following separation by GC, the compound would be introduced into the mass spectrometer, providing mass spectral data for confirmation of its identity and to assess its purity by detecting any co-eluting impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of a wide range of organic compounds. For a polar compound like this compound, reversed-phase HPLC would be the method of choice. A C18 or C8 column would likely be used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection could be achieved using a UV detector, as the pyridine ring is a chromophore.

HPLC is particularly well-suited for reaction monitoring, allowing for the quantification of the starting materials, intermediates, and the final product over time. It is also an excellent method for determining the purity of the final product by separating it from any non-volatile impurities or isomers.

Exemplary HPLC Method Parameters for Purity Assessment:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and would require optimization for the specific analysis.

By employing these advanced analytical techniques, the identity, structure, and purity of this compound can be rigorously established.

Synthetic Utility and Strategic Applications in Organic Synthesis

Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate as a Versatile Building Block in Complex Organic Synthesis

The trifluoromethoxy group (OCF3) has a profound impact in medicinal, agrochemical, and materials science research. rsc.org Consequently, trifluoromethoxylated pyridines are considered valuable synthetic building blocks for the development of new drugs and agrochemicals. rsc.orgrsc.org The presence of both an electron-withdrawing trifluoromethoxy group and a methyl ester on the pyridine (B92270) scaffold makes this compound a versatile precursor for more complex molecules.

Although direct synthetic examples starting from this specific ester are not extensively detailed in readily available literature, the general synthetic utility of trifluoromethoxylated pyridines is well-established. rsc.orgnih.gov These compounds serve as key intermediates in the synthesis of a variety of complex organic molecules. The development of scalable and operationally simple protocols for the regioselective trifluoromethoxylation of functionalized pyridines has made these building blocks more accessible to the broader synthetic community. rsc.orgnih.gov Such methods are crucial for incorporating the OCF3 group into intricate molecular architectures, thereby aiding in the discovery of new functional molecules. rsc.org

The trifluoromethoxylated pyridine core is a useful scaffold that can be further elaborated through various chemical reactions, including amidation and palladium-catalyzed cross-coupling reactions, highlighting its role in the construction of complex molecular frameworks. rsc.org

Precursor to Structurally Diverse Pyridine Derivatives

This compound is a valuable precursor for a wide array of structurally diverse pyridine derivatives. The ester group at the 2-position can be readily converted into other functional groups, such as amides, carboxylic acids, or alcohols, which can then undergo further transformations.

For instance, hydrolysis of the methyl ester yields the corresponding 4-(trifluoromethoxy)pyridine-2-carboxylic acid. This carboxylic acid can then be coupled with various amines to form a library of amide derivatives. Such transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. acs.org

Furthermore, the pyridine ring itself can be functionalized. While the trifluoromethoxy group can influence the regioselectivity of these reactions, the inherent reactivity of the pyridine ring allows for substitutions and modifications. The development of synthetic methods for trifluoromethylpyridines (TFMP) and their derivatives is a testament to the importance of this class of compounds in creating diverse chemical entities for various applications. jst.go.jpnih.govresearchgate.net Although focusing on CF3 rather than OCF3, the synthetic strategies employed for TFMP derivatives, such as chlorine/fluorine exchange and cyclocondensation reactions, provide insights into potential pathways for diversifying structures based on the trifluoromethoxy-pyridine scaffold. nih.govresearchgate.net

Table 1: Potential Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Potential Applications |

|---|---|---|---|

| This compound | 1. NaOH, H₂O/MeOH2. H₃O⁺ | 4-(Trifluoromethoxy)pyridine-2-carboxylic acid | Ligand synthesis, Amide coupling |

| This compound | R-NH₂, Amide coupling reagent (e.g., HATU) | N-substituted-4-(trifluoromethoxy)pyridine-2-carboxamide | Pharmaceutical and Agrochemical SAR studies |

| This compound | Reducing agent (e.g., LiAlH₄) | (4-(Trifluoromethoxy)pyridin-2-yl)methanol | Further functional group interconversion |

Role in Catalyst and Ligand Development

Pyridine-carboxylate scaffolds are widely utilized in the development of ligands for coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, forming stable metal complexes.

By analogy with structurally similar trifluoromethyl-pyridine carboxylic acids, 4-(trifluoromethoxy)pyridine-2-carboxylic acid (derived from the methyl ester) is an excellent candidate for ligand development. For example, zinc complexes have been synthesized with isomeric trifluoromethyl-pyridine carboxylic acids, where the ligand coordinates to the metal center in either a chelated or monodentate fashion. These structural variations can influence the biological activity and catalytic properties of the resulting complexes.

The pyridine-oxazoline (PyOx) ligand framework is another area where trifluoromethylated pyridines have been successfully employed. These ligands, in complex with metals like palladium, have shown high activity and enantioselectivity in asymmetric catalysis. acs.org An improved synthetic route for a trifluoromethyl-substituted pyridine-oxazoline ligand has been developed and used in the enantioselective addition of arylboronic acids to cyclic N-sulfonylketimines. acs.org This suggests that a similar 4-(trifluoromethoxy)pyridine-oxazoline ligand could be synthesized from this compound and serve as a valuable tool in asymmetric synthesis.

Furthermore, bifunctional ligands containing a pyridine moiety have been used to create metallosupramolecular materials with enhanced catalytic performance in reactions like the Heck cross-coupling. rsc.org The electronic properties of the trifluoromethoxy group could modulate the catalytic activity of such systems.

Development of Novel Chemical Transformations Utilizing the Compound

While specific novel chemical transformations developed utilizing this compound as a key substrate are not prominently reported, the development of new methods to synthesize this and related compounds is an active area of research. The challenge of incorporating the trifluoromethoxy group into heteroaromatic systems has spurred the development of innovative synthetic methodologies.

Recently, an operationally simple and scalable protocol for the regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines has been reported. rsc.orgnih.gov This method allows for the late-stage trifluoromethoxylation of complex organic molecules under mild conditions. nih.gov The availability of such robust synthetic routes is a prerequisite for the widespread use of compounds like this compound in the development of new chemical transformations. Once readily accessible, these building blocks can be used to probe new reaction mechanisms and expand the scope of existing synthetic methods.

The trifluoromethoxylated products themselves are described as useful scaffolds that can be further elaborated, for instance, through palladium-catalyzed cross-coupling reactions, indicating their utility in exploring and developing modern synthetic methodologies. rsc.org

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, trifluoromethoxy group introduction may use silver trifluoromethoxide under anhydrous conditions . Esterification of the pyridine-2-carboxylic acid precursor with methanol and a catalytic acid (e.g., H₂SO₄) is common .

- Key Variables : Temperature (60–80°C for esterification), solvent polarity (DMF for substitution), and catalyst choice (Pd for coupling) significantly affect yields (reported 45–75%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.